molecular formula C22H20ClNO5 B14105184 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105184
M. Wt: 413.8 g/mol
InChI Key: DHDVSVQWAMINIU-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common approach is to start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, hydroxy, methoxy, methyl, and propyl groups under specific reaction conditions. The exact synthetic route and conditions can vary, but they often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reactors, continuous flow processes, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could result in a variety of substituted derivatives.

Scientific Research Applications

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-[(4-fluorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
  • 3-Methoxyphenylboronic acid
  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20ClNO5/c1-4-7-24-19(12-5-6-15(25)17(9-12)28-3)18-20(26)13-10-14(23)11(2)8-16(13)29-21(18)22(24)27/h5-6,8-10,19,25H,4,7H2,1-3H3

InChI Key

DHDVSVQWAMINIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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